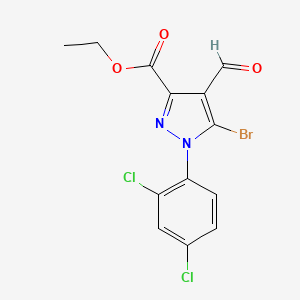

ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13547998

Molecular Formula: C13H9BrCl2N2O3

Molecular Weight: 392.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrCl2N2O3 |

|---|---|

| Molecular Weight | 392.0 g/mol |

| IUPAC Name | ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3 |

| Standard InChI Key | NVKMODBEOXYFHN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s IUPAC name, ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, reflects its substituent arrangement:

-

A pyrazole ring (positions 1–5) with:

-

A 2,4-dichlorophenyl group at position 1.

-

A bromine atom at position 5.

-

A formyl group (-CHO) at position 4.

-

An ethyl carboxylate (-COOEt) at position 3.

-

Its molecular formula is C₁₃H₉BrCl₂N₂O₃, with a molecular weight of 392.0 g/mol.

Spectroscopic Characterization

Structural elucidation relies on techniques such as:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR identifies proton environments, distinguishing aromatic (δ 7.2–7.8 ppm), formyl (δ 9.8–10.2 ppm), and ethyl groups (δ 1.3–4.3 ppm).

-

¹³C NMR confirms carbonyl (δ 160–190 ppm) and aromatic carbons.

-

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step approach is commonly employed:

-

Chalcone Formation: Condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate under basic conditions yields a chalcone intermediate.

-

Cyclization: Reaction with hydrazine hydrate forms the pyrazole ring.

-

Functionalization: Bromination at position 5 and formylation at position 4 complete the structure.

Reaction conditions (temperature, catalysts) critically influence yield and purity. For instance, bromination typically uses liquid bromine in dichloromethane at 0–5°C.

Industrial-Scale Considerations

Large-scale production emphasizes:

-

Continuous Flow Reactors: Enhance mixing and heat transfer for improved yields.

-

Green Chemistry Principles: Solvent recovery systems and waste minimization strategies reduce environmental impact.

Chemical Reactivity and Functionalization

The compound’s reactivity stems from three key groups:

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid (-COOH) |

| Formyl (-CHO) | Reduction | NaBH₄, MeOH | Hydroxymethyl (-CH₂OH) |

| Bromine (Br) | Nucleophilic substitution | R-NH₂, base (e.g., Et₃N) | Amine-substituted derivative |

Key Applications:

-

Condensation Reactions: The formyl group participates in Schiff base formation, enabling access to imine-linked derivatives.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling substitutes bromine with aryl/heteroaryl groups for diversity-oriented synthesis.

Comparative Analysis with Analogues

| Compound | Substituents | Bioactivity | Reference |

|---|---|---|---|

| Ethyl 5-bromo-1-(3-chlorophenyl)... | 3-Cl phenyl, no formyl | Moderate antimicrobial | |

| Ethyl 1-(3,5-dichlorophenyl)-4-formyl | 3,5-Cl₂ phenyl | Enhanced anti-inflammatory |

The 2,4-dichlorophenyl and formyl groups in the target compound synergistically enhance target selectivity compared to analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume